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molecular formula C9H7F3O3 B8272272 Ethanone, 1-[2,4-dihydroxy-3-(trifluoromethyl)phenyl]-

Ethanone, 1-[2,4-dihydroxy-3-(trifluoromethyl)phenyl]-

Cat. No. B8272272
M. Wt: 220.14 g/mol
InChI Key: OQOCESUAFDVVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678794B2

Procedure details

Add 20% palladium hydroxide on carbon (11.0 g, 15 mmol) to a solution of 1-(2,4-bis-benzyloxy-3-trifluoromethyl-phenyl)-ethanone (6.00 g, 15 mmol) in ethanol (75 mL) and cyclohexene (75 mL) and stir. Purge the reaction vessel with argon. Heat to reflux. After 18 hours, cool to ambient temperature, filter and concentrate under reduced pressure to yield the title compound as a grey solid (3.00 g, 91%): 1H NMR (CD3CN) δ 2.55 (s, 3H), 6.51 (d, 1H), 7.88 (d, 1H), 13.91 (bs, 1H).
Name
1-(2,4-bis-benzyloxy-3-trifluoromethyl-phenyl)-ethanone
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
catalyst
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:14]([C:15]([F:18])([F:17])[F:16])=[C:13]([O:19]CC2C=CC=CC=2)[CH:12]=[CH:11][C:10]=1[C:27](=[O:29])[CH3:28])C1C=CC=CC=1>C(O)C.C1CCCCC=1.[OH-].[OH-].[Pd+2]>[OH:8][C:9]1[C:14]([C:15]([F:16])([F:17])[F:18])=[C:13]([OH:19])[CH:12]=[CH:11][C:10]=1[C:27](=[O:29])[CH3:28] |f:3.4.5|

Inputs

Step One
Name
1-(2,4-bis-benzyloxy-3-trifluoromethyl-phenyl)-ethanone
Quantity
6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1C(F)(F)F)OCC1=CC=CC=C1)C(C)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
75 mL
Type
solvent
Smiles
C1=CCCCC1
Name
Quantity
11 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purge the reaction vessel with argon
TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1=C(C=CC(=C1C(F)(F)F)O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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